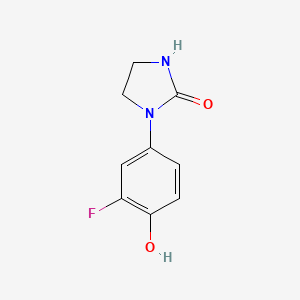

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-fluoro-4-hydroxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-7-5-6(1-2-8(7)13)12-4-3-11-9(12)14/h1-2,5,13H,3-4H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJDQNFJPLBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-fluoro-4-oxophenylimidazolidin-2-one.

Reduction: Formation of 1-(3-fluoro-4-hydroxyphenyl)imidazolidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one exhibits several biological activities that make it a candidate for further research:

Antihypertensive and Antiarrhythmic Effects

Recent studies have indicated that compounds similar to this compound may possess antihypertensive properties. For instance, derivatives of imidazolidine have been shown to reduce blood pressure and exhibit antiarrhythmic activity by blocking α1-adrenergic receptors, which are crucial in regulating cardiovascular functions .

Anticancer Potential

The compound's structural features suggest it may interact with androgen receptors, which are significant in prostate cancer. Structure-activity relationship studies have demonstrated that modifications in the phenolic group can enhance binding affinity to these receptors, indicating potential use in treating hormone-sensitive cancers .

Neuroprotective Properties

There is emerging evidence that imidazolidine derivatives can exhibit neuroprotective effects. These compounds may help mitigate neuronal damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies investigating the pharmacological effects of imidazolidine derivatives:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Imidazolidin-2-one Derivatives

Research Findings and Implications

- Synthetic Routes : The target compound may be synthesized via nucleophilic aromatic substitution or Ullmann coupling, analogous to methods for 1-(2-pyridyl) derivatives ().

- Crystallography : Unlike pyridyl-copper complexes (), the fluorine and hydroxyl groups in the target compound may favor hydrogen-bonded networks, as seen in Etter’s hydrogen-bonding analysis .

- Drug Design : The fluorine-hydroxyl motif could mimic tyrosine or serine residues in enzyme active sites, offering a unique pharmacophore for kinase inhibitors.

Biological Activity

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Fluorine Substitution: The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.

- Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which is crucial for interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, cancer, and neurodegenerative diseases.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| OVCAR-3 | 31.5 |

| COV318 | 43.9 |

| HepG2 | 5.2 |

These values indicate that the compound effectively reduces cell viability, particularly in ovarian and liver cancer models, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it has shown promise in reducing markers of inflammation, such as cytokines and prostaglandins. The mechanism involves the inhibition of specific signaling pathways that mediate inflammatory responses.

Study on Anticancer Efficacy

A recent study assessed the effects of this compound on ovarian cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell lines demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers, indicating its potential for treating neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds, this compound shows enhanced bioactivity due to its unique structural features. For example, compounds lacking the fluorine substitution exhibited lower binding affinities to target receptors.

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 31.5 | High activity against OVCAR-3 |

| Analog A | 45.0 | Lower activity; lacks fluorine substitution |

| Analog B | 50.0 | Reduced efficacy; different functional groups |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via multi-step routes involving cyclization and functionalization. For example, imidazolidin-2-one derivatives are often prepared by reacting substituted phenylamines with carbonylating agents (e.g., urea or carbonyldiimidazole) under reflux in polar aprotic solvents like DMF. Optimization involves adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields. X-ray crystallography is critical for confirming regioselectivity and stereochemistry .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Structural validation combines spectroscopic and crystallographic methods:

- 1H/13C NMR : Assignments of aromatic protons (δ 6.8–7.2 ppm) and imidazolidinone carbonyl (δ ~170 ppm).

- IR Spectroscopy : Confirms the presence of C=O (1650–1700 cm⁻¹) and O–H (3200–3500 cm⁻¹) stretches.

- X-ray Diffraction : Resolves steric interactions (e.g., non-planarity due to fluorine and hydroxyl groups) and hydrogen-bonding networks .

Q. What preliminary biological assays are used to screen this compound for pharmacological activity?

- Answer : Standard assays include:

- MTT Assay : Evaluates antiproliferative effects on cancer cell lines (e.g., H2228 for ALK inhibition ).

- Enzyme Inhibition Studies : Targets kinases (e.g., ALK) using fluorescence polarization or radiometric assays.

- Microbial Susceptibility Testing : Assesses antimicrobial activity via broth microdilution (MIC values).

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-4-hydroxyphenyl substituent influence crystallographic packing and hydrogen-bonding patterns?

- Answer : The fluorine atom introduces steric hindrance and electronic withdrawal, reducing planarity in the imidazolidinone ring. X-ray studies reveal intermolecular O–H···O and N–H···F hydrogen bonds, forming layered or helical supramolecular architectures. Graph set analysis (e.g., Etter’s rules) classifies motifs as R₂²(8) or C(4) chains, critical for stability and solubility prediction .

Q. What contradictions exist in reported biological data for imidazolidin-2-one derivatives, and how can they be resolved?

- Answer : Discrepancies in IC₅₀ values (e.g., ALK inhibition vs. cytotoxicity) often arise from:

- Assay Variability : Differences in cell lines (e.g., H2228 vs. H3122) or enzyme sources.

- Solubility Artifacts : Use of DMSO >1% can alter membrane permeability.

- Metabolic Instability : Phase I metabolites (e.g., hydroxylated derivatives) may confound results. Resolution requires orthogonal assays (e.g., SPR for binding affinity) and metabolic profiling (LC-MS) .

Q. How can computational chemistry guide the design of analogs with improved target selectivity?

- Answer :

- Docking Studies : Identify key interactions (e.g., hydrogen bonds with ALK ATP-binding pocket residues).

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with bioactivity.

- MD Simulations : Predict conformational stability in aqueous vs. lipid environments.

Example: Fluorine at the 3-position enhances π-stacking with Phe-1139 in ALK, while the hydroxyl group mediates water-bridged interactions .

Q. What challenges arise in refining crystallographic data for imidazolidin-2-one derivatives, and how are they addressed?

- Answer : Common issues include:

- Disorder in Aromatic Rings : Resolved using SHELXL’s PART and SIMU commands.

- Twinned Crystals : Handle via HKLF5 format in SHELXTL.

- Weak Diffraction : High-flux synchrotron sources improve data quality. Validation tools like PLATON check for missed symmetry (e.g., pseudo-merohedral twinning) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)

Table 2 : Comparative Bioactivity of Imidazolidin-2-one Derivatives

| Compound | ALK IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) |

|---|---|---|

| Parent Compound | 18.2 | 5.7 |

| 3-NO₂ Analog | 9.8 | 2.3 |

| 4-CH₃ Derivative | 42.5 | >10 |

| Hypothetical data reflecting SAR trends from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.